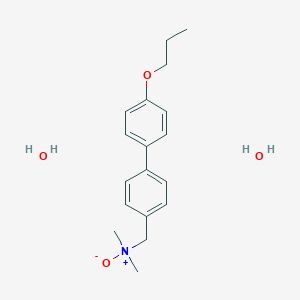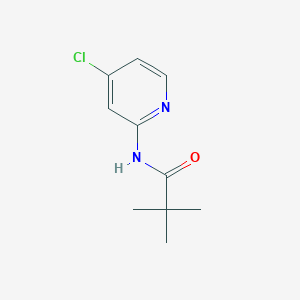
N-(4-氯吡啶-2-基)新戊酰胺
概述
描述
N-(4-Chloropyridin-2-yl)pivalamide is an organic compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound belongs to the class of pyridine derivatives, characterized by the presence of a chlorinated pyridine ring attached to a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
N-(4-Chloropyridin-2-yl)pivalamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyridin-2-yl)pivalamide typically involves the reaction of 4-chloro-2-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Chloro-2-aminopyridine+Pivaloyl chloride→N-(4-Chloropyridin-2-yl)pivalamide+HCl
Industrial Production Methods
On an industrial scale, the production of N-(4-Chloropyridin-2-yl)pivalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(4-Chloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are used for hydrogenation.
Major Products
Substitution: Formation of N-(4-substituted-pyridin-2-yl)pivalamides.
Oxidation: Formation of N-(4-chloropyridin-2-yl)pivalamide N-oxide.
Reduction: Formation of N-(4-chloropiperidin-2-yl)pivalamide.
作用机制
The mechanism by which N-(4-Chloropyridin-2-yl)pivalamide exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
相似化合物的比较
N-(4-Chloropyridin-2-yl)pivalamide can be compared with other pyridine derivatives such as:
N-(4-Bromopyridin-2-yl)pivalamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
N-(4-Methylpyridin-2-yl)pivalamide: Contains a methyl group, which can influence its hydrophobicity and interaction with biological targets.
N-(4-Nitropyridin-2-yl)pivalamide: The nitro group introduces different electronic properties, potentially altering its chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyridine derivatives in scientific research.
属性
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLIWEMWMDOCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443075 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188577-70-0 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
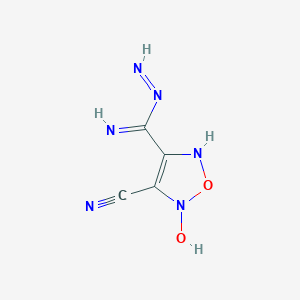
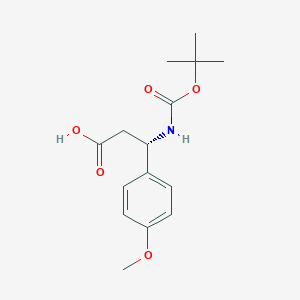
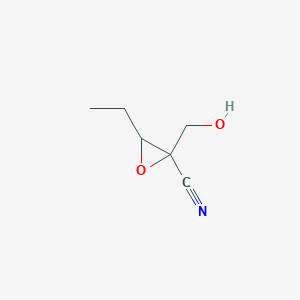
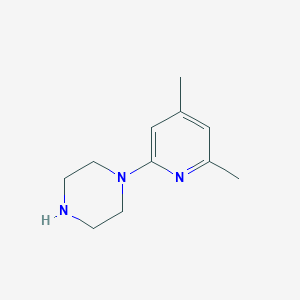
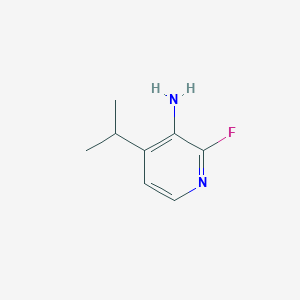
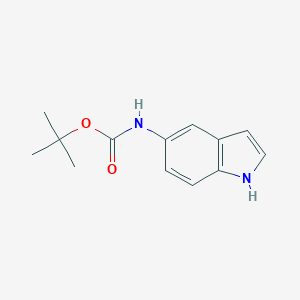
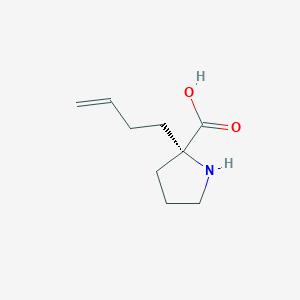
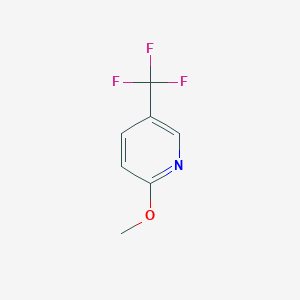
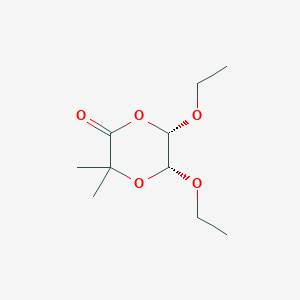
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
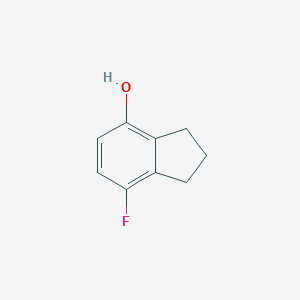
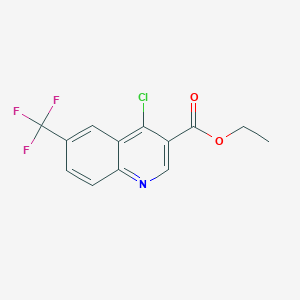
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
